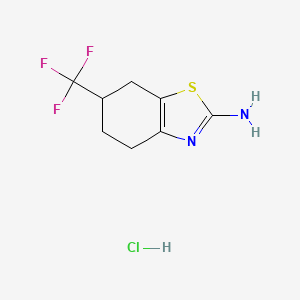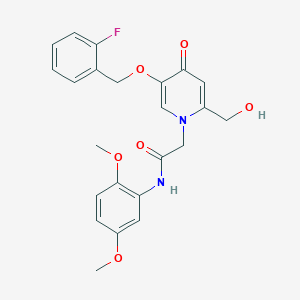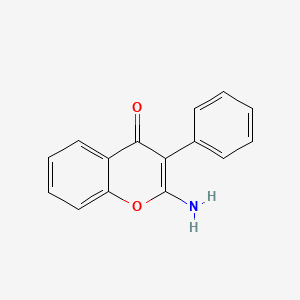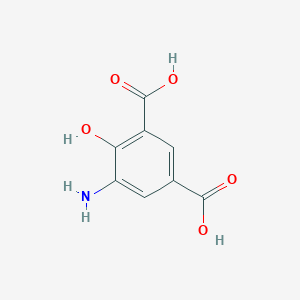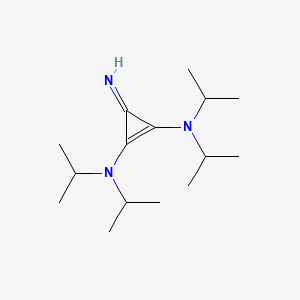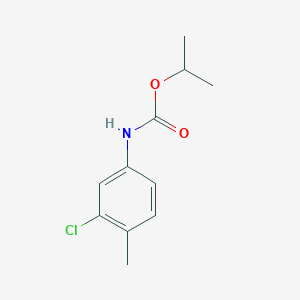
Isopropyl 3-chloro-4-methylphenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 3-chloro-4-methylphenylcarbamate, also known as propoxur, is a carbamate insecticide that is widely used in agriculture and public health. It is a white crystalline solid with a slight odor and is soluble in water and organic solvents. Propoxur is known for its broad-spectrum activity against a wide range of pests, including mosquitoes, flies, cockroaches, and termites.
Applications De Recherche Scientifique
Propoxur has been extensively studied for its insecticidal properties and has been used in many scientific research applications. It is commonly used as a reference standard for the evaluation of new insecticides and is also used as a positive control in toxicity studies. Propoxur has been shown to be effective against a wide range of insects, including those that are resistant to other insecticides.
Mécanisme D'action
Propoxur acts as an acetylcholinesterase inhibitor, which means that it blocks the breakdown of acetylcholine in the nervous system. This results in an accumulation of acetylcholine, which overstimulates the nervous system and leads to paralysis and death of the insect.
Biochemical and Physiological Effects:
Propoxur has been shown to have a range of biochemical and physiological effects on insects. It can disrupt the normal functioning of the nervous system, interfere with energy metabolism, and cause oxidative stress. In addition, Isopropyl 3-chloro-4-methylphenylcarbamate has been shown to have immunomodulatory effects on insects, which could have implications for disease transmission.
Avantages Et Limitations Des Expériences En Laboratoire
Propoxur is a versatile insecticide that has many advantages for use in laboratory experiments. It is relatively inexpensive, easy to handle, and has a broad spectrum of activity against a wide range of insects. However, there are also some limitations to its use. Propoxur can be toxic to humans and animals, and care must be taken to handle it safely. In addition, some insects have developed resistance to Isopropyl 3-chloro-4-methylphenylcarbamate, which can limit its effectiveness.
Orientations Futures
There are many potential future directions for research on Isopropyl 3-chloro-4-methylphenylcarbamate. One area of interest is the development of new formulations and delivery systems that could improve its efficacy and reduce its toxicity. Another area of interest is the study of its effects on non-target organisms, including beneficial insects and humans. Finally, there is a need for more research on the mechanisms of insecticide resistance and the development of new insecticides that can overcome this problem.
Méthodes De Synthèse
Propoxur can be synthesized by reacting 3-chloro-4-methylphenyl isocyanate with isopropyl alcohol in the presence of a catalyst such as triethylamine. The reaction yields isopropyl 3-chloro-4-methylphenylcarbamate, which is then purified by recrystallization.
Propriétés
IUPAC Name |
propan-2-yl N-(3-chloro-4-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-7(2)15-11(14)13-9-5-4-8(3)10(12)6-9/h4-7H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUNGEJMHKZHAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 3-chloro-4-methylphenylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

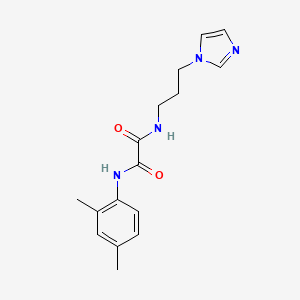
![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2940783.png)
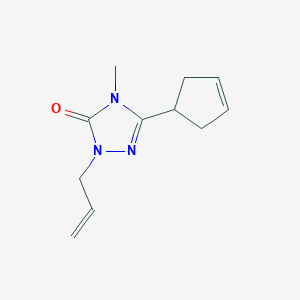
![N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide](/img/structure/B2940786.png)
![Tert-butyl (1S,4R,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/no-structure.png)
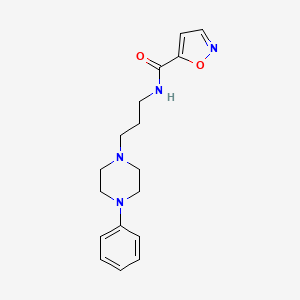
![N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2940790.png)
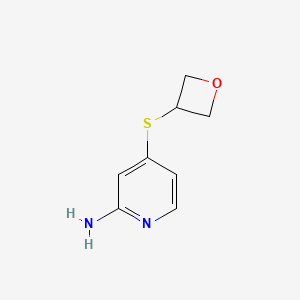
![3-(2-((2-cyanoethoxy)methyl)-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B2940792.png)
